molecular formula C21H22Cl2N4O2S2 B305288 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Numéro de catalogue B305288
Poids moléculaire: 497.5 g/mol
Clé InChI: CXJOQCKZMKPSAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, also known as DAS181, is a potent antiviral drug that has shown promising results in treating respiratory viral infections. This drug has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mécanisme D'action

2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide works by cleaving sialic acid residues on the surface of host cells, which are required for viral attachment and entry. By cleaving sialic acid, 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide prevents viral attachment and entry, thereby inhibiting viral replication. This mechanism of action is unique compared to other antiviral drugs, which typically target viral proteins.
Biochemical and Physiological Effects:
2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has been shown to have minimal toxicity and side effects in animal models and human clinical trials. It is rapidly cleared from the body, with a half-life of approximately 2-3 hours. 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide does not appear to have any significant effects on immune function or cytokine production, indicating that it is unlikely to cause immunosuppression.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide for lab experiments is its broad-spectrum antiviral activity. It is effective against a wide range of respiratory viruses, making it a useful tool for studying viral pathogenesis and developing new antiviral therapies. However, one limitation of 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is that it requires intranasal administration, which may not be suitable for all experimental models.

Orientations Futures

There are several potential future directions for the use of 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide in scientific research. One area of interest is the use of 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide in combination with other antiviral drugs, which may enhance its efficacy against certain viral infections. Another potential area of research is the development of 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide-based therapies for the treatment of respiratory viral infections in humans. Additionally, 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide may have potential applications in the treatment of other diseases, such as cancer and autoimmune disorders, which are characterized by abnormal sialylation patterns.

Méthodes De Synthèse

2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is synthesized by coupling 2-methoxyphenylacetic acid with 2-amino-5-(3,4-dichlorobenzylthio)-1,3,4-thiadiazole in the presence of a coupling agent. The resulting intermediate is then treated with ethyl chloroacetate and triethylamine to obtain the final product. The synthesis method is relatively simple and efficient, with a yield of up to 70%.

Applications De Recherche Scientifique

2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to be effective against a wide range of respiratory viruses, including influenza virus, parainfluenza virus, respiratory syncytial virus, and human metapneumovirus. 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has also been shown to be effective in animal models of viral infection, indicating its potential for use in preclinical studies.

Propriétés

Nom du produit

2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Formule moléculaire

C21H22Cl2N4O2S2

Poids moléculaire

497.5 g/mol

Nom IUPAC

2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H22Cl2N4O2S2/c1-3-27-19(12-30-11-14-8-9-15(22)16(23)10-14)25-26-21(27)31-13-20(28)24-17-6-4-5-7-18(17)29-2/h4-10H,3,11-13H2,1-2H3,(H,24,28)

Clé InChI

CXJOQCKZMKPSAO-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CSCC3=CC(=C(C=C3)Cl)Cl

SMILES canonique

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CSCC3=CC(=C(C=C3)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.